6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a regioselective one-pot reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one has been developed . This reaction is catalyzed by copper(I) and involves the use of reagents such as CuSO4·5H2O and Cu-turnings .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as Dess–Martin periodinane for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce oxides and reduced derivatives, respectively.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antibacterial, anticancer, and anticonvulsant properties.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . Molecular docking studies have shown that the compound can bind to targets such as epidermal growth factor receptor (EGFR), thereby inhibiting its activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure with a bromine atom at the 7th position and a methyl group at the 4th position.
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure with a bromine atom at the 6th position and a methyl group at the 2nd position.
Uniqueness
6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the methyl group at the 8th position influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-8-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11H,2-3H2,1H3 |
InChI Key |
POWZZHYUALHLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCCN2)Br |
Origin of Product |
United States |
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